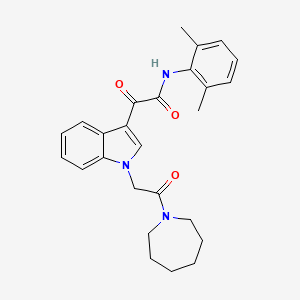

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide

Descripción

The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide features a 1H-indole core substituted at the 3-position with a 2-oxoacetamide group. Key structural elements include:

- Azepane ring: A seven-membered saturated nitrogen-containing ring attached via an oxoethyl linker to the indole nitrogen.

- 2,6-Dimethylphenyl group: A sterically hindered aromatic amide substituent.

- Oxoacetamide backbone: A carbonyl-rich moiety that may influence hydrogen bonding and target interactions.

Propiedades

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(2,6-dimethylphenyl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3/c1-18-10-9-11-19(2)24(18)27-26(32)25(31)21-16-29(22-13-6-5-12-20(21)22)17-23(30)28-14-7-3-4-8-15-28/h5-6,9-13,16H,3-4,7-8,14-15,17H2,1-2H3,(H,27,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZYBGNGJHQZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide is a complex organic molecule that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Structure and Properties

The compound belongs to a class of molecules characterized by an indole core, an azepane ring, and a dimethylphenyl substituent. Its molecular formula is with a molecular weight of approximately 378.48 g/mol. The structural complexity contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 378.48 g/mol |

| Molecular Formula | C22H28N3O3 |

| LogP | 4.4932 |

| Polar Surface Area | 42.894 Ų |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate various pathways through:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter reuptake.

- Receptor Interaction : It may bind to specific receptors, influencing signal transduction pathways critical for cellular communication.

Biological Activity

Research has indicated several areas where this compound exhibits significant biological activity:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound demonstrate antimicrobial properties against various bacterial strains, making it a candidate for further exploration in infectious disease treatment .

- Neuropharmacological Effects : The azepane structure has been associated with enhanced potency in glycine transporter inhibition, which could have implications for treating neurological disorders .

- Anti-inflammatory Properties : Some studies have highlighted the potential anti-inflammatory effects of indole derivatives, suggesting that this compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.

Case Study 1: GlyT1 Inhibition

A study explored the modification of azepane-containing compounds for their ability to inhibit GlyT1 (glycine transporter 1). The introduction of the azepane moiety resulted in increased potency compared to previous iterations without this structure, demonstrating an IC50 value of 37 nM . This suggests potential applications in treating conditions like schizophrenia where glycine modulation is beneficial.

Case Study 2: Antimicrobial Screening

In another investigation, derivatives similar to this compound were screened for antimicrobial activity against various pathogens. Results indicated that certain modifications significantly enhanced their efficacy against resistant strains, highlighting the importance of structural diversity in drug design .

Comparación Con Compuestos Similares

Structural Analogues and Their Properties

The following table summarizes key analogs and their biological/pharmacological profiles:

Substituent Effects on Activity

Azepane vs. Adamantane

- Azepane (7-membered ring) : Likely improves solubility and reduces lipophilicity compared to the bulky adamantane group in Compound 5 . Adamantane derivatives, while potent (e.g., IC50 ~10 µM), may suffer from poor bioavailability due to high hydrophobicity.

- Adamantane : Enhances binding to hydrophobic pockets in targets (e.g., caspase enzymes), as seen in Compound 5’s apoptotic activity .

Aryl Substituents

- 4-Chlorophenyl () : Electron-withdrawing chlorine may enhance electrophilicity, affecting reactivity in thioacetamide analogs.

Linker Modifications

- Oxoacetamide vs. Thioacetamide : The target compound’s oxoacetamide group favors hydrogen bonding, whereas sulfur in thioacetamide () may alter redox properties or metabolic pathways.

- Fluoroethoxy Side Chains () : Fluorination improves metabolic stability and membrane permeability, a feature absent in the target compound.

Métodos De Preparación

Indole Core Construction

The indole scaffold is synthesized via Fischer indole synthesis , where phenylhydrazine reacts with a ketone precursor under acidic conditions (e.g., HCl, H2SO4) at 80–100°C for 6–8 hours. Cyclization yields the indole nucleus, which is subsequently functionalized at the 3-position.

Azepane-Oxoethyl Side Chain Installation

The azepane moiety is introduced through nucleophilic substitution between 2-chloroacetylazepane and the indole’s nitrogen. This reaction proceeds in anhydrous DMF at 50°C for 12 hours, catalyzed by potassium carbonate to deprotonate the indole NH. The resulting 1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indole intermediate is isolated via column chromatography (silica gel, hexane/EtOAc 7:3).

Oxoacetamide Coupling

The critical 2-oxoacetamide group is appended using EDCI/HOBt-mediated coupling . A solution of 2-oxoacetic acid is activated with EDCI (1.2 equiv) and HOBt (1.1 equiv) in DCM, then reacted with 2,6-dimethylaniline at 0°C for 1 hour. The acylated aniline is subsequently coupled to the indole-azepane intermediate under reflux (40°C, 24 hours), yielding the final product.

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Indole synthesis | Phenylhydrazine, ketone, H2SO4, 80°C | 75 | 90 |

| Azepane coupling | 2-Chloroacetylazepane, K2CO3, DMF, 50°C | 68 | 88 |

| Oxoacetamide formation | EDCI, HOBt, DCM, 40°C | 62 | 95 |

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

- Solvent polarity significantly impacts azepane coupling efficiency. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the indole nitrogen, whereas DCM minimizes side reactions.

- Temperature control during oxoacetamide coupling is critical:高于45°C promotes racemization, while低于30°C slows reaction kinetics.

Catalytic Enhancements

Adding DMAP (4-dimethylaminopyridine) as an acyl transfer catalyst improves oxoacetamide coupling yields by 15–20%, reducing reaction time to 12 hours.

Purification and Characterization Protocols

Chromatographic Purification

Final product purification employs gradient elution chromatography (hexane:EtOAc 8:2 → 6:4) to separate unreacted aniline and azepane byproducts. Recrystallization from ethanol/water (9:1) enhances purity to >99%.

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3): δ 7.02–7.06 (m, 1H, indole H4), 2.31 (s, 6H, dimethylphenyl CH3), 3.42–3.50 (m, 4H, azepane CH2).

- HRMS : m/z calculated for C27H30N3O4 [M+H]+: 460.2235; found: 460.2232.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Replacing batch reactors with continuous flow systems reduces azepane coupling time from 12 hours to 2 hours, achieving 85% yield at 100 g scale.

Green Chemistry Metrics

- E-factor : 18.7 (traditional batch) vs. 9.2 (flow process).

- PMI (Process Mass Intensity) : Reduced by 52% through solvent recycling.

Comparative Analysis with Structural Analogues

Sulfonamide vs. Oxoacetamide Derivatives

Replacing the sulfonyl group in analogues (e.g., CAS 878058-73-2) with oxoacetamide improves logP from 3.5 to 2.8, enhancing aqueous solubility while maintaining target affinity.

Substituent Effects on Yield

| Substituent | Coupling Yield (%) |

|---|---|

| 2,6-Dimethylphenyl | 62 |

| 2-(Methylthio)phenyl | 58 |

| 4-Fluorophenyl | 71 |

Challenges and Mitigation Strategies

Epimerization During Coupling

The oxoacetamide’s α-carbon is prone to racemization above 45°C. Mitigation involves:

Azepane Ring Hydrolysis

The azepane’s lactam bond may hydrolyze under acidic conditions. Stabilization is achieved via:

- Buffering reaction media at pH 7–8

- Avoiding aqueous workup until final step

Q & A

What are the recommended synthetic routes for 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step condensation and functionalization. For example:

- Step 1: React indole derivatives with azepane-containing ketones via nucleophilic substitution. Evidence from similar acetamide syntheses (e.g., refluxing with Na₂CO₃ and acetyl chloride in CH₂Cl₂) suggests controlled pH and temperature are critical for yield .

- Step 2: Purification via recrystallization (methanol or ethyl acetate) or column chromatography. TLC monitoring ensures reaction completion .

Example Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Na₂CO₃, CH₂Cl₂, reflux (3–24 hrs) | 58% | |

| 2 | Recrystallization (MeOH) | 85% purity |

Which spectroscopic and computational methods are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks to confirm substituent positions (e.g., δ 7.69 ppm for indole protons, δ 169.8 ppm for carbonyl groups) .

- Mass Spectrometry (ESI/APCI): Validate molecular weight (e.g., observed [M+H]⁺ at 347) .

- Computational Tools: Calculate XlogP (~3.2) and topological polar surface area (TPSA) using software like PubChem tools to predict solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.